molecular formula C27H45FO2 B1207602 22-Hydroxy-25-fluorocholesterol CAS No. 76752-41-5

22-Hydroxy-25-fluorocholesterol

Cat. No.: B1207602
CAS No.: 76752-41-5
M. Wt: 420.6 g/mol
InChI Key: HAAJKVUMSLGIDT-LOUMIQLRSA-N
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Description

Contextualization of Cholesterol Metabolites as Signaling Molecules

Cholesterol, a fundamental component of mammalian cell membranes, is the precursor to a vast array of biologically active molecules, including steroid hormones and bile acids. researchgate.net Beyond these well-established roles, its oxidized derivatives, collectively known as oxysterols, have emerged as crucial signaling molecules that govern lipid homeostasis, inflammation, and cell fate. physiology.orgamerigoscientific.com Initially viewed as mere byproducts of cholesterol accumulation, extensive research has revealed that oxysterols are key players in sophisticated regulatory networks. physiology.org They can be formed either through enzymatic action involving cytochrome P450 enzymes or via non-enzymatic autoxidation. ontosight.ai

These molecules exert their effects through various mechanisms, including binding to and activating nuclear receptors like the Liver X Receptors (LXRs) and Retinoic acid receptor-related orphan receptors (RORs), interacting with oxysterol-binding proteins (OSBPs), and modulating the activity of membrane-bound proteins involved in cholesterol transport and synthesis. physiology.orgresearchgate.net By acting as ligands for these receptors, oxysterols can trigger transcriptional programs that control the expression of genes involved in cholesterol efflux, transport, and conversion to bile acids, thereby preventing cellular cholesterol overload. amerigoscientific.com Their involvement in such fundamental processes links them to the pathophysiology of various diseases, including atherosclerosis, neurodegenerative disorders, and certain cancers. researchgate.net

Overview of Side-Chain Hydroxylated Cholesterols and Fluorinated Sterols

Within the broad family of oxysterols, those with hydroxylation on the flexible side chain are particularly important as physiological regulators. Compounds such as 24-hydroxycholesterol, 25-hydroxycholesterol (B127956), and 27-hydroxycholesterol (B1664032) are generated by specific enzymes and act as key signals of cellular cholesterol status. These side-chain oxysterols are potent activators of LXRs, which are considered the master regulators of cholesterol homeostasis. For instance, 22(R)-hydroxycholesterol is a known LXR agonist that induces the expression of LXR target genes. amerigoscientific.com Beyond LXR activation, these oxysterols can also suppress the maturation of Sterol Regulatory Element-Binding Proteins (SREBPs), transcription factors that promote cholesterol synthesis and uptake. Furthermore, they can directly influence the biophysical properties of cell membranes, affecting the accessibility of cholesterol within the membrane.

The introduction of fluorine into sterol molecules represents a key strategy in medicinal chemistry and biochemical research. Fluorination can significantly alter a molecule's metabolic stability, binding affinity, and biological activity. In sterol research, fluorinated analogs are valuable tools for probing enzyme mechanisms and as internal standards for quantification. The strategic placement of a fluorine atom can block metabolic pathways, such as hydroxylation, thereby creating more stable compounds to study specific biological interactions. This approach has been used to develop inhibitors of ergosterol (B1671047) biosynthesis in pathogens and to create novel cholesterol mimics for studying membrane dynamics.

Significance of 22-Hydroxy-25-fluorocholesterol in Contemporary Sterol Research

This compound is a synthetic, fluorinated analog of 22-hydroxycholesterol (B121481). Its primary significance in sterol research stems from its use as a tool to investigate the mechanisms of cellular cholesterol regulation. Early studies identified it, under its research code SC-32561, as a potent inhibitor of cholesterol ester accumulation in cells challenged with high levels of lipoproteins. physiology.org

Research conducted on monkey arterial smooth muscle cells and human skin fibroblasts demonstrated that this compound effectively prevents the increase in cellular cholesterol esters that is typically induced by hyperlipidemic low-density lipoproteins (LDL). physiology.org Its mechanism of action is multifaceted; it has been shown to inhibit the esterification of cholesterol, reduce de novo sterol synthesis, and down-regulate the number of LDL cell-surface receptors.

Interestingly, the effect of this compound on cholesterol esterification is context-dependent. In the absence of lipoprotein stimulation, it has little to no effect on the formation of cholesteryl esters. This is in stark contrast to other oxysterols like 25-hydroxycholesterol, which actively stimulates esterification under basal conditions. amerigoscientific.com This specificity makes this compound a valuable compound for studying the pathways that are specifically activated during conditions of cholesterol excess. However, because it affects multiple regulatory points (esterification, synthesis, and uptake), it was noted that the compound could not be used to isolate the specific contribution of the enzyme acyl-coenzyme A:cholesterol acyltransferase (ACAT) to the cellular pool of cholesterol esters.

While much of the foundational research on this compound dates to the 1980s, it remains a relevant example of how targeted chemical modification—in this case, fluorination at the 25-position to likely prevent further metabolism—can create powerful molecular probes for dissecting complex biological pathways.

Interactive Data Tables

Table 1: Effects of Various Oxysterols on Cholesterol Esterification

The following table summarizes the differential effects of selected oxysterols on the incorporation of oleate (B1233923) into cholesteryl esters in cultured cells under basal conditions (media with lipoprotein-deficient serum).

CompoundEffect on Cholesterol Esterification (Basal)
25-Hydroxycholesterol Markedly Stimulatory
7-Ketocholesterol Stimulatory
(22R)-22-Hydroxycholesterol No Effect
This compound No Effect

Data synthesized from studies on human fibroblasts and monkey arterial smooth muscle cells. amerigoscientific.com

Table 2: Inhibitory Actions of this compound under Hyperlipidemic Conditions

This table outlines the observed biological effects of this compound when cells are incubated with hyperlipidemic serum or LDL, leading to cholesterol loading.

Biological ProcessEffect of this compound
LDL-Stimulated Cholesterol Esterification Marked Inhibition
Sterol Synthesis Reduced
LDL Cell-Surface Receptors Down-regulated
Cellular Cholesterol Ester Content Prevented LDL-stimulated increase

Data from studies on monkey arterial smooth muscle cells and human skin fibroblasts. physiology.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

76752-41-5

Molecular Formula

C27H45FO2

Molecular Weight

420.6 g/mol

IUPAC Name

(3S,8S,9S,10R,13S,14S,17R)-17-[(2S)-6-fluoro-3-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C27H45FO2/c1-17(24(30)12-13-25(2,3)28)21-8-9-22-20-7-6-18-16-19(29)10-14-26(18,4)23(20)11-15-27(21,22)5/h6,17,19-24,29-30H,7-16H2,1-5H3/t17-,19-,20-,21+,22-,23-,24?,26-,27+/m0/s1

InChI Key

HAAJKVUMSLGIDT-LOUMIQLRSA-N

SMILES

CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(CCC(C)(C)F)O

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C(CCC(C)(C)F)O

Canonical SMILES

CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(CCC(C)(C)F)O

Synonyms

22-hydroxy-25-fluorocholesterol
SC 32561
SC-32561

Origin of Product

United States

Synthesis and Stereochemical Considerations of 22 Hydroxy 25 Fluorocholesterol

Synthetic Methodologies for Site-Specific Hydroxylation

The introduction of a hydroxyl group at the C22 position of the cholesterol side chain demands a high degree of regioselectivity. Both chemical and enzymatic methods have been explored to achieve this transformation.

Enzymatic hydroxylation offers a highly specific approach. The cholesterol side-chain cleavage enzyme (P450scc), found in mitochondria, naturally hydroxylates cholesterol at C22 as the initial step in steroid hormone biosynthesis, producing 22R-hydroxycholesterol. wikipedia.org This enzymatic system provides exquisite control over the stereochemistry at C22. In a laboratory setting, utilizing isolated P450scc or whole-cell biotransformation systems containing this enzyme can be a viable strategy for producing the desired 22-hydroxylated intermediate. nih.gov For instance, incubation of cholesterol with bovine adrenocortical mitochondrial preparations has been shown to yield (22R)-22-hydroxycholesterol. nih.gov Furthermore, enzymes from various microorganisms have been identified that can stereospecifically hydrate (B1144303) a double bond at C22, offering another enzymatic route. nih.govacs.org

Chemical synthesis of 22-hydroxycholesterol (B121481) often involves the use of a starting material with existing functionality on the side chain that can be manipulated. For example, starting from stigmasterol (B192456), which possesses a double bond at C22, is a common strategy. Ozonolysis of the protected stigmasterol derivative can yield an aldehyde, which can then be subjected to various reactions to introduce the C22 hydroxyl group. Another approach involves the stereoselective reduction of a C22-ketone, which can be prepared from bile acids or other steroidal precursors. The choice of reducing agent is critical in determining the stereochemistry of the resulting alcohol.

A summary of potential starting materials and reagents for the synthesis of 22-hydroxycholesterol is presented in the table below.

Starting MaterialKey Reagent/MethodResulting IntermediateReference
CholesterolCholesterol side-chain cleavage enzyme (P450scc)(22R)-22-hydroxycholesterol wikipedia.orgnih.gov
StigmasterolOzonolysis, reduction22-hydroxy derivative google.com
3-Oxo-cholest-4,22-dien-24-oyl-CoAHydratase (e.g., ChsH3)(22S)-hydroxyacyl-CoA ester nih.govacs.org

Strategies for Selective Fluorination on the Cholesterol Side Chain

The introduction of a fluorine atom at the tertiary C25 position of the cholesterol side chain presents a significant synthetic challenge due to the unactivated nature of this carbon. Electrophilic fluorination has emerged as a powerful tool for this purpose. wikipedia.org

A common strategy involves the creation of a double bond at C24 or C25, followed by a fluorination reaction. For instance, starting from a suitable cholesterol derivative, a terminal double bond can be introduced at the end of the side chain. Subsequent treatment with an electrophilic fluorinating agent in the presence of a nucleophile can lead to the formation of a fluorohydrin.

Alternatively, direct fluorination of a C25-hydroxy group can be achieved using deoxyfluorination reagents. The synthesis of 25-hydroxycholesterol (B127956) itself can be accomplished through various methods, including the reaction of a protected cholesterol derivative with a Grignard reagent or through the hydroboration-oxidation of a terminal olefin. nih.gov Once the 25-hydroxycholesterol intermediate is obtained, reagents like diethylaminosulfur trifluoride (DAST) can be employed to replace the hydroxyl group with fluorine. However, this reaction can be prone to side reactions, such as elimination, requiring careful optimization of reaction conditions.

Modern electrophilic fluorinating reagents, such as Selectfluor® (F-TEDA-BF4), offer a milder and more selective alternative. nih.gov These reagents can react with enolates or silyl (B83357) enol ethers derived from a ketone at C24 to introduce fluorine at C25.

Key strategies for C25 fluorination are summarized below:

PrecursorReagentMethodProductReference
Desmosterol (C24=C25 double bond)Electrophilic Fluorinating Agent (e.g., NBS in THF/water followed by reduction)Halofunctionalization/Reduction25-hydroxycholesterol (precursor to 25-fluoro) nih.gov
25-HydroxycholesterolDiethylaminosulfur trifluoride (DAST)Deoxyfluorination25-Fluorocholesterol mdpi.com
C24-Ketone derivativeSelectfluor®Electrophilic fluorination of enolate25-Fluorocholesterol derivative nih.gov

Stereoselective Synthesis and Diastereomeric Purity of 22-Hydroxy-25-fluorocholesterol

The synthesis of this compound results in a molecule with at least two stereocenters on the side chain, at C20 and C22, in addition to the stereocenters in the sterol nucleus. The stereochemistry at C25 is not a factor as it is a tertiary carbon with two methyl groups. The control of the stereochemistry at C22 is therefore of paramount importance.

As mentioned earlier, enzymatic hydroxylation using P450scc naturally yields the (22R)-epimer. wikipedia.org For chemical syntheses, achieving high diastereoselectivity often relies on substrate-controlled or reagent-controlled methods. For example, the reduction of a C22-ketone can be influenced by the steric bulk of the existing stereocenters in the molecule, favoring the formation of one diastereomer over the other. The use of chiral reducing agents can also enforce a specific stereochemical outcome.

Sharpless asymmetric dihydroxylation is another powerful tool that can be used to introduce hydroxyl groups with a high degree of stereocontrol, which can then be further manipulated. mdpi.com For instance, a C22-C23 double bond could be dihydroxylated to create a diol with a defined stereochemistry, which could then be selectively protected and modified to yield the desired 22-hydroxy functionality.

Analytical Approaches for Structural and Stereochemical Confirmation

The unambiguous characterization of this compound relies on a combination of sophisticated analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for elucidating the detailed structure and stereochemistry of the molecule.

¹H NMR provides information about the chemical environment of each proton, and the coupling constants between adjacent protons can help determine the relative stereochemistry of the substituents on the side chain. acs.org

¹³C NMR is used to identify all the carbon atoms in the molecule, with the chemical shift of the carbon attached to the fluorine atom being particularly informative.

¹⁹F NMR is a specific and sensitive technique for fluorine-containing compounds, providing a clear signal for the fluorine atom at C25 and allowing for the assessment of its chemical environment.

2D NMR techniques , such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for assigning all the proton and carbon signals and confirming the connectivity of the atoms within the molecule. acs.org NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of protons, which is invaluable for confirming the stereochemistry at C22.

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and to gain information about its structure through fragmentation patterns. nih.govwikipedia.org High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are often used to analyze the purity of the synthesized compound.

The following table summarizes the key analytical methods and the information they provide:

Analytical TechniqueInformation Provided
¹H NMR Proton chemical shifts, coupling constants, relative stereochemistry.
¹³C NMR Carbon skeleton, chemical shifts of functionalized carbons.
¹⁹F NMR Presence and chemical environment of fluorine.
2D NMR (COSY, HSQC, HMBC, NOESY) Connectivity of atoms, detailed structural and stereochemical assignment.
Mass Spectrometry (MS/HRMS) Molecular weight, elemental composition, fragmentation pattern.
Gas/Liquid Chromatography (GC/LC) Purity assessment, separation of diastereomers.

Mechanistic Biochemical Interactions of 22 Hydroxy 25 Fluorocholesterol

Regulation of Cellular Cholesterol Esterification and Transport

Beyond synthesis, 22-Hydroxy-25-fluorocholesterol also influences how cells manage their cholesterol content, affecting both storage and removal processes.

This compound has been shown to inhibit the activity of Acyl-CoA:Cholesterol Acyltransferase (ACAT) in tissue culture studies. nih.gov ACAT is an intracellular enzyme responsible for esterifying free cholesterol into cholesteryl esters for storage in lipid droplets. The regulation of ACAT by other oxysterols, such as 25-hydroxycholesterol (B127956), can be complex; in some systems like rabbit intestinal microsomes, 25-hydroxycholesterol stimulates ACAT activity, thereby increasing the esterification of both newly synthesized and membrane-derived cholesterol. nih.govnih.gov This stimulatory effect is often dependent on the existing cholesterol concentration within the cell membrane. nih.govresearchgate.net The inhibitory action of this compound suggests a distinct mechanism compared to the stimulatory effects observed with 25-hydroxycholesterol in certain cellular contexts. nih.gov

The specific impact of this compound on cholesterol efflux mechanisms is not fully detailed. However, the behavior of structurally related oxysterols provides insight into potential pathways. Some oxysterols, including 22(S)-hydroxycholesterol, have been found to inhibit the efflux of cholesterol from cells like mouse L-cell fibroblasts. nih.gov Conversely, oxysterols such as 25-hydroxycholesterol are known activators of Liver X Receptors (LXRs), which are nuclear receptors that play a key role in upregulating genes involved in cholesterol transport, most notably the ATP-binding cassette transporter A1 (ABCA1). nih.govnih.gov Activation of the LXR-ABCA1 pathway is a primary mechanism for promoting cholesterol efflux from cells to lipid-poor apolipoproteins, the first step in reverse cholesterol transport. nih.gov Therefore, while some oxysterols can hinder efflux, others can promote it, and the precise effect of the 25-fluoro substitution on this process for 22-hydroxycholesterol (B121481) requires further investigation.

Interaction with Cytochrome P450 Enzymes and Other Sterol Hydroxylases

Cytochrome P450 (CYP) enzymes are a superfamily of proteins crucial for the metabolism of a wide array of endogenous and exogenous compounds, including sterols. nih.govmdpi.com The interaction of 22-hydroxycholesterol derivatives with these enzymes is critical for their metabolic fate and biological activity. Studies on the cholesterol side-chain cleavage enzyme, cytochrome P-450scc, reveal specific structural requirements for substrate binding. nih.gov The 22R-hydroxyl group of intermediates like 22R-hydroxycholesterol is vital for a tight interaction with the enzyme's active site. nih.gov This interaction is highly stereospecific, and the binding utilizes specific contacts with the polypeptide chain rather than directly with the heme iron, indicating a well-defined binding pocket for the sterol side chain. nih.gov A reduction of the enzyme can alter the conformation of the active site, changing the binding specificity. nih.gov While these findings are for the parent 22-hydroxycholesterol, they underscore the importance of the C22 hydroxylation for interaction with sterol hydroxylases. The influence of the C25 fluorine atom in this compound on the binding and metabolism by various CYP isoforms has not been specifically elucidated.

Role of this compound in P450-Mediated Sterol Transformations

While direct studies on the metabolism of this compound are not extensively documented, its structure suggests it could be a substrate or modulator of cytochrome P450 (CYP) enzymes that are crucial for sterol transformations. The hydroxylation at the C22 position is a key step in steroid hormone biosynthesis, and the fluorine at C25 can influence the molecule's stability and interactions with enzymes. For instance, the fluorination of vitamin D3 analogs has been shown to affect their metabolic stability against CYP24A1, a key enzyme in vitamin D metabolism. nih.gov This suggests that the fluorine atom in this compound could similarly impact its metabolism by other P450 enzymes.

Substrate or Inhibitory Potential for Specific Hydroxylases (e.g., CYP3A, CYP27A1)

CYP3A4: The CYP3A subfamily of enzymes, particularly CYP3A4, is known to be a promiscuous catalyst involved in the metabolism of a wide array of substrates, including steroids. researchgate.net Research has demonstrated that CYP3A4 can hydroxylate cholesterol at various positions, including the formation of 22(R)-hydroxycholesterol. nih.gov Given this, it is plausible that this compound could act as a substrate for CYP3A4. The presence of the 25-fluoro group might, however, alter the binding affinity and the rate of metabolism. Furthermore, some steroidal compounds can act as inhibitors of CYP3A4. For example, certain guggulsterone (B1672438) isomers have been shown to have inhibitory effects on CYP3A4. nih.gov Whether this compound exhibits similar inhibitory properties requires specific investigation.

CYP27A1: Sterol 27-hydroxylase (CYP27A1) is a mitochondrial P450 enzyme that plays a critical role in the alternative pathway of bile acid synthesis by hydroxylating cholesterol at the C27 position. nih.govnih.gov It is also involved in the 25-hydroxylation of vitamin D3. nih.gov The fluorine atom at the 25-position of this compound could potentially make it an inhibitor of CYP27A1, as has been observed with other substrate analogs for P450 enzymes. Inhibition of CYP27A1 has been identified as a potential therapeutic strategy in certain cancers. nih.gov Studies have identified various compounds, including some marketed drugs, that can inhibit CYP27A1. nih.gov

EnzymePotential Interaction with this compoundBasis of Postulation
CYP3A4 Potential Substrate or InhibitorKnown to metabolize cholesterol to 22(R)-hydroxycholesterol. nih.gov Steroidal compounds can also inhibit CYP3A4. nih.gov
CYP27A1 Potential InhibitorFluorination at a key metabolic site may lead to inhibition. Various small molecules are known to inhibit CYP27A1. nih.gov

Nuclear Receptor Ligand Activity of this compound

Oxysterols are well-established ligands for several nuclear receptors, acting as key regulators of gene expression involved in lipid metabolism and inflammation. The structural features of this compound suggest it may also function as a ligand for these receptors. ontosight.ai

Agonistic or Antagonistic Effects on Liver X Receptors (LXRs)

Liver X Receptors (LXRα and LXRβ) are nuclear receptors that are activated by various oxysterols, playing a pivotal role in cholesterol homeostasis, fatty acid metabolism, and inflammation. nih.govnih.gov Natural LXR agonists include 22(R)-hydroxycholesterol and 25-hydroxycholesterol. nih.govnih.gov The presence of the 22-hydroxyl group in this compound strongly suggests that it could be an LXR agonist. Studies on 22(S)-hydroxycholesterol have also shown it to be an LXR modulator, though with cell-type-specific effects on lipid and glucose metabolism. nih.govnih.gov The fluorine at the 25-position could potentially modify the binding affinity and the subsequent transcriptional response compared to its non-fluorinated counterparts.

Engagement with Other Steroid Receptors (e.g., Farnesoid X Receptor)

The Farnesoid X Receptor (FXR) is another nuclear receptor that plays a crucial role in bile acid, lipid, and glucose metabolism. Current time information in Bangalore, IN. While bile acids are the primary endogenous ligands for FXR, some oxysterols have also been shown to interact with this receptor. Notably, 22(R)-hydroxycholesterol has been identified as an FXR ligand, capable of inducing the expression of FXR target genes. nih.gov This raises the possibility that this compound could also engage with FXR. The nature of this interaction, whether agonistic or antagonistic, would depend on how the 25-fluoro modification affects the ligand-binding domain of the receptor. Guggulsterone is an example of a natural product that acts as an FXR antagonist. Current time information in Bangalore, IN.

ReceptorPotential Activity of this compoundEvidence from Related Compounds
Liver X Receptors (LXRs) Potential Agonist22(R)-hydroxycholesterol and 25-hydroxycholesterol are known LXR agonists. nih.govnih.gov
Farnesoid X Receptor (FXR) Potential Ligand (Agonist or Antagonist)22(R)-hydroxycholesterol is a known FXR ligand. nih.gov Guggulsterone is an FXR antagonist. Current time information in Bangalore, IN.

Biological Research Applications and Analytical Methodologies for 22 Hydroxy 25 Fluorocholesterol

Application as a Mechanistic Probe in Sterol Metabolism Research

Synthetic oxysterol analogs like 22-Hydroxy-25-fluorocholesterol are valuable tools for investigating the complex pathways of sterol metabolism. The strategic placement of hydroxyl and fluorine groups can offer unique properties for probing biological systems, such as altered metabolic stability or specific interactions with proteins.

Dissecting Regulatory Feedback Loops in Cell Culture Systems

In the study of cholesterol homeostasis, oxysterols are known to be potent regulators of gene expression. They influence key transcription factors, primarily the Sterol Regulatory Element-Binding Proteins (SREBPs) and Liver X Receptors (LXRs). Research on compounds like 25-HC has demonstrated that they can suppress SREBP-2 activity, which in turn downregulates the expression of genes involved in cholesterol biosynthesis. nih.govnih.govnih.gov For instance, 25-HC has been shown to inhibit the proteolytic processing of SREBP-2, a critical step in its activation. nih.gov

Elucidating Enzymatic Mechanisms and Substrate Specificity

Fluorinated analogs of sterols are often employed to study the mechanisms and substrate specificity of enzymes involved in cholesterol metabolism. The fluorine atom can alter the electronic properties of the molecule and can serve as a useful probe in spectroscopic studies. While specific enzymatic assays using this compound are not detailed in the available literature, it is plausible that it could be used as a substrate or inhibitor for various cytochrome P450 enzymes or other cholesterol-modifying enzymes to understand their function better. For example, studies on other oxysterols have elucidated the roles of enzymes like CYP27A1 and CYP46A1 in their synthesis. mdpi.com

Preclinical Investigations in Animal Models

Assessment of this compound Effects in Genetically Modified Organisms

Genetically modified organisms, particularly knockout mice for key genes in cholesterol metabolism (e.g., Ch25h, the gene encoding cholesterol 25-hydroxylase), have been instrumental in understanding the physiological roles of oxysterols. mdpi.comnih.govnih.gov Studies on Ch25h knockout mice have revealed the importance of 25-HC in immune responses and neuroinflammation. nih.govnih.gov While there is no specific public data on the administration of this compound to genetically modified animal models, such studies would be a logical step to investigate its specific biological roles, particularly to see if it can rescue or modify a phenotype in the absence of a specific endogenous oxysterol.

Studies on Lipid Metabolism and Cellular Responses in In Vivo Systems

In vivo studies with related oxysterols have shown their significant impact on lipid metabolism and inflammatory responses. For example, administration of an LXR agonist in mice has been shown to increase the expression of Ch25h in the liver and macrophages. nih.gov Furthermore, in mouse models of neuroinflammation, the levels of 25-HC have been linked to the production of cytokines and the infiltration of leukocytes. nih.gov Investigations with this compound in wild-type animal models would be necessary to determine its specific in vivo effects on lipid profiles and other cellular responses.

Advanced Spectroscopic and Biophysical Characterization

The precise structural and biophysical properties of a molecule are crucial for understanding its biological activity.

Advanced spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for the structural elucidation of lipids like cholesterol and its derivatives. magritek.com While specific NMR spectral data for this compound are not publicly available, such analysis would be fundamental to confirm its structure and study its conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and conformational flexibility of sterols like this compound in solution. While direct NMR studies on this specific fluorinated oxysterol are not extensively reported in the public domain, the methodologies applied to its parent compounds, such as 25-hydroxycholesterol (B127956), provide a clear blueprint for its structural investigation.

Advanced multi-dimensional NMR experiments, including 3D COSY-HMBC (Correlation Spectroscopy-Heteronuclear Multiple Bond Correlation) and 3D TOCSY-HSQC (Total Correlation Spectroscopy-Heteronuclear Single Quantum Coherence), would be instrumental in the complete assignment of proton (¹H) and carbon-¹³ (¹³C) chemical shifts. nih.gov These assignments are the foundation for detailed structural analysis.

For determining the spatial arrangement of atoms, 3D NOESY-HSQC (Nuclear Overhauser Effect Spectroscopy-HSQC) and 3D ROESY-HSQC (Rotating-frame Overhauser Effect Spectroscopy-HSQC) experiments are crucial. nih.gov These techniques measure through-space interactions between protons, allowing for the reconstruction of the molecule's preferred conformation in solution. The precise measurement of heteronuclear coupling constants from 3D HSQC-TOCSY spectra can further refine the conformational model. nih.gov

The introduction of a fluorine-¹⁹ (¹⁹F) atom provides a unique spectroscopic handle. ¹⁹F NMR is highly sensitive and can provide valuable information about the local environment of the fluorine atom, including its interactions with neighboring protons and its solvent accessibility. Changes in the ¹⁹F chemical shift upon binding to proteins or insertion into membranes can report on these interactions.

A comparative analysis of the NMR spectra of this compound with that of 25-hydroxycholesterol would reveal the electronic and steric effects of the fluorine substitution on the conformation of the sterol side chain. This information is critical for understanding how fluorination modulates biological activity.

Table 1: NMR Techniques for Conformational Analysis of this compound

NMR ExperimentInformation ObtainedRelevance for this compound
1D ¹H and ¹³CInitial assessment of chemical shifts and purity.Basic structural characterization.
2D COSYThrough-bond proton-proton correlations.Assignment of proton spin systems.
2D HSQC/HMBCOne-bond and multiple-bond proton-carbon correlations.Complete assignment of ¹H and ¹³C resonances.
3D TOCSY-HSQCCorrelation of all protons within a spin system to their attached carbons.Unambiguous resonance assignment, especially in cases of spectral overlap. nih.gov
3D NOESY/ROESY-HSQCThrough-space proton-proton correlations.Determination of the 3D structure and conformation in solution. nih.gov
¹⁹F NMRChemical shift and coupling constants of the fluorine atom.Probing the local environment and interactions of the fluorinated side chain.

X-ray Crystallography and Cryo-Electron Microscopy of Protein-22-Hydroxy-25-fluorocholesterol Complexes

To understand the molecular basis of this compound's biological effects, it is essential to determine its structure when bound to target proteins. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the premier techniques for visualizing these interactions at atomic resolution.

X-ray crystallography can provide exquisitely detailed three-dimensional structures of protein-ligand complexes. nih.gov The first step in this process is to co-crystallize the target protein with this compound. Successful crystallization depends on having a pure, stable protein and a ligand that binds with sufficient affinity. Once suitable crystals are obtained, they are diffracted with X-rays. The resulting diffraction pattern is used to calculate an electron density map, into which the atomic model of the protein and the bound sterol is built and refined. The high-resolution structure would reveal the precise binding orientation of this compound in the protein's active site, the specific amino acid residues involved in the interaction, and any conformational changes in the protein upon ligand binding. The fluorine atom can be a useful probe in crystallographic studies, as its high electron density can aid in its unambiguous localization within the binding pocket.

Cryo-electron microscopy (cryo-EM) has emerged as a powerful alternative, particularly for large protein complexes or membrane proteins that are difficult to crystallize. nih.gov In cryo-EM, a solution of the protein-ligand complex is rapidly frozen in a thin layer of vitreous ice, and thousands of images of individual particles are taken with an electron microscope. These images are then computationally averaged and reconstructed to generate a 3D density map. Recent advances in cryo-EM have enabled the determination of protein structures at near-atomic resolution, allowing for the visualization of bound ligands like this compound. nih.gov Cryo-EM is particularly well-suited for studying the interaction of this fluorinated sterol with membrane-embedded proteins in a near-native lipid environment.

Mass Spectrometry-Based Lipidomics for Metabolic Profiling

Mass spectrometry (MS) is an indispensable tool for the qualitative and quantitative analysis of lipids in complex biological samples. Untargeted lipidomics, typically employing liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS), can be used to profile the metabolic fate of this compound and its impact on the broader lipidome. nih.gov

In a typical workflow, lipids are extracted from cells or tissues that have been treated with this compound. The lipid extract is then separated by liquid chromatography, which separates different lipid species based on their physicochemical properties. The separated lipids are then ionized and analyzed by a mass spectrometer. The high mass accuracy and resolution of modern mass spectrometers allow for the determination of the elemental composition of the detected ions.

Tandem mass spectrometry (MS/MS) is then used to fragment the parent ions, generating characteristic product ions that provide structural information. By comparing the fragmentation pattern of the administered fluorinated sterol with that of its potential metabolites, it is possible to identify modifications such as hydroxylation, oxidation, or conjugation. This approach can reveal the enzymatic pathways involved in the metabolism of this compound.

Computational Chemistry and Molecular Modeling

Computational methods provide a powerful complement to experimental techniques, offering atomic-level insights into the behavior of this compound in biological systems.

Molecular Dynamics Simulations of this compound Interactions with Biological Membranes

Molecular dynamics (MD) simulations can be used to model the behavior of this compound within a lipid bilayer, providing a dynamic view of its interactions with membrane lipids and its influence on membrane properties. nih.govmdpi.com These simulations solve Newton's equations of motion for a system containing the sterol, lipid molecules, and water, allowing for the observation of molecular motions over time.

MD simulations can be used to determine the preferred orientation and location of this compound within the membrane. For its parent compound, 25-hydroxycholesterol, simulations have shown that it adopts a tilted orientation with the side chain bent towards the membrane interface. nih.gov Similar simulations for the fluorinated analog would reveal the impact of the fluorine atom on this orientation.

Furthermore, MD simulations can predict the effect of this compound on key membrane properties, such as membrane thickness, lipid packing, and lateral diffusion of lipids. By calculating these properties for membranes with and without the fluorinated sterol, one can understand how it modulates membrane fluidity and organization. These simulations can also shed light on the formation and stability of lipid rafts, which are specialized membrane microdomains enriched in sterols and sphingolipids.

Table 2: Potential Insights from MD Simulations of this compound in Membranes

Simulated PropertyPotential Insight
Orientation and PositionPreferred location and tilt angle of the sterol within the bilayer.
Membrane ThicknessHow the sterol alters the thickness of the hydrophobic core.
Area per LipidThe condensing or expanding effect of the sterol on membrane lipids.
Deuterium Order ParametersThe influence of the sterol on the conformational order of lipid acyl chains.
Lateral DiffusionHow the sterol affects the mobility of lipids within the membrane leaflet.
Free Energy of TranslocationThe energetic barrier for the sterol to flip-flop between membrane leaflets.

Quantum Mechanical Calculations of Reactivity and Ligand Binding

Quantum mechanical (QM) calculations, based on the principles of quantum mechanics, can provide detailed information about the electronic structure, reactivity, and interaction energies of this compound. nih.gov Density Functional Theory (DFT) is a widely used QM method that can be applied to molecules of this size.

QM calculations can be used to predict the most stable conformation of the this compound side chain, complementing experimental data from NMR. These calculations can also determine the electrostatic potential surface of the molecule, revealing regions that are prone to electrostatic interactions with binding partners.

In the context of ligand-protein interactions, QM calculations are invaluable for accurately modeling the binding of this compound to its target proteins. nih.gov While classical molecular docking can predict binding poses, QM methods can provide a more accurate description of the interaction energies, including contributions from electrostatics, polarization, and charge transfer. By performing QM calculations on the ligand in the protein's binding site, one can gain a deeper understanding of the specific interactions, such as hydrogen bonds and van der Waals contacts, that contribute to binding affinity. This information is crucial for the rational design of more potent or selective analogs.

Combining QM calculations with experimental data from NMR and X-ray crystallography provides a powerful, integrated approach to understanding the structure-activity relationships of this compound. nih.gov

Future Research Directions for 22 Hydroxy 25 Fluorocholesterol

Identification of Novel Binding Partners and Downstream Effectors

A pivotal area of future investigation lies in the comprehensive identification of the proteins that directly interact with 22-Hydroxy-25-fluorocholesterol and the subsequent signaling cascades they trigger. While it is hypothesized to interact with proteins known to bind other oxysterols, detailed studies are required to confirm these interactions and uncover potentially novel binding partners.

Drawing parallels from its non-fluorinated counterpart, 25-hydroxycholesterol (B127956) (25-HC), several protein families emerge as primary candidates for investigation. nih.govnih.govnih.gov These include the Oxysterol-binding protein (OSBP) and its related proteins (ORPs), the insulin-induced gene (INSIG) proteins, Niemann-Pick C (NPC) proteins, and proteins containing the steroidogenic acute regulatory-related lipid transfer (START) domain. nih.gov Future research should employ advanced proteomic approaches, such as affinity purification-mass spectrometry (AP-MS) and chemical proteomics, using tagged versions of this compound to systematically pull down and identify its interacting proteins from various cellular contexts.

Once binding partners are identified, the downstream functional consequences of these interactions must be elucidated. For instance, if this compound binds to INSIG proteins, it is crucial to determine how this interaction affects the processing of Sterol Regulatory Element-Binding Proteins (SREBPs) and the subsequent expression of genes involved in cholesterol and fatty acid biosynthesis. nih.govfrontiersin.org Similarly, its potential interaction with Liver X Receptors (LXRs), potent regulators of cholesterol efflux and transport, warrants thorough investigation. ontosight.ainih.gov Reporter gene assays, transcriptomic analyses (RNA-seq), and metabolomic studies will be instrumental in mapping the downstream effector pathways modulated by this compound.

Table 1: Potential Binding Partners of this compound Based on Known 25-Hydroxycholesterol Interactors

Protein FamilyKnown Function in Cholesterol MetabolismPotential Downstream Effects of Binding
Oxysterol-binding protein (OSBP) and OSBP-related proteins (ORPs)Lipid transport and sensing at membrane contact sitesModulation of lipid transfer between organelles
Insulin-induced gene (INSIG) proteinsRetention of the SCAP-SREBP complex in the endoplasmic reticulumRegulation of cholesterol and fatty acid synthesis
Niemann-Pick C (NPC) proteinsIntracellular cholesterol traffickingAlteration of cholesterol transport from lysosomes
Steroidogenic acute regulatory-related lipid transfer (START) domain proteinsIntracellular transport of sterols and lipidsInfluence on steroidogenesis and lipid metabolism
Liver X Receptors (LXRs)Nuclear receptors that regulate gene expression related to cholesterol efflux, transport, and fatty acid synthesisActivation or inhibition of LXR target genes

Development of Advanced Analytical Tools for In Situ Detection

To fully understand the biological roles of this compound, it is imperative to develop methods for its detection and quantification within intact biological systems. Current analytical techniques for sterols, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), are powerful for the analysis of extracts from cells and tissues but lack the ability to provide spatial and temporal information in living cells. nih.govaocs.orgeurofinsus.comresearchgate.net

Future research should focus on creating novel analytical tools for the in situ detection of this compound. One promising avenue is the development of fluorescent probes. This could involve the synthesis of analogues of this compound that are tagged with environmentally sensitive fluorophores, allowing for the visualization of its subcellular localization and dynamics using advanced microscopy techniques. Another approach could be the development of genetically encoded biosensors, where a protein that specifically binds to this compound is fused to fluorescent proteins to create a FRET (Förster Resonance Energy Transfer)-based sensor.

Furthermore, the fluorine atom within this compound offers a unique handle for detection by ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy and imaging. The development of high-sensitivity ¹⁹F NMR techniques could enable the non-invasive tracking of the compound's uptake, distribution, and metabolism in cells and even in whole organisms.

Table 2: Comparison of Current and Future Analytical Techniques for this compound

Analytical TechniqueCurrent Application for SterolsFuture Development for In Situ Detection
Gas Chromatography-Mass Spectrometry (GC-MS)Quantification in extractsNot suitable for in situ detection
Liquid Chromatography-Mass Spectrometry (LC-MS)Quantification in extractsDevelopment of imaging mass spectrometry for tissue distribution
Fluorescence MicroscopyLimited by lack of specific probesSynthesis of fluorescently tagged this compound analogues
¹⁹F Nuclear Magnetic Resonance (NMR)Not widely used for sterol analysisHigh-sensitivity ¹⁹F NMR for non-invasive tracking

Exploration of Stereoisomer-Specific Biological Activities and Mechanisms

The hydroxyl group at the C22 position of this compound introduces a chiral center, meaning it can exist as two distinct stereoisomers: (22R)- and (22S)-22-Hydroxy-25-fluorocholesterol. It is well-established in steroid biochemistry that stereochemistry plays a critical role in determining biological activity. For instance, the differential effects of 22S-hydroxycholesterol and 22R-hydroxycholesterol on sterol metabolism have been previously documented. nih.gov

Studies on related fluorinated compounds, such as the stereoisomers of 22-fluoro-25-hydroxyvitamin D3, have shown that the configuration at C22 can significantly impact metabolic stability and biological activity. nih.gov It is therefore highly probable that the (22R) and (22S) isomers of this compound will exhibit distinct biological profiles. Unraveling these stereoisomer-specific activities and the underlying mechanisms will provide a more refined understanding of its structure-activity relationship and could lead to the development of more specific and potent chemical probes.

Elucidation of Potential Biosynthetic Pathways and Metabolic Fates of this compound in Biological Systems

As a synthetic compound, this compound does not have a natural biosynthetic pathway. However, understanding its metabolic fate within biological systems is critical to interpreting its biological effects and potential for therapeutic development. The presence of hydroxyl and fluoro groups suggests that it may be a substrate for various metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily of enzymes that are known to metabolize cholesterol and other oxysterols. nih.gov

Future research should focus on identifying the specific enzymes responsible for the metabolism of this compound and characterizing the resulting metabolites. In vitro metabolism studies using liver microsomes or recombinant human CYP enzymes can pinpoint the key enzymes involved in its biotransformation. Subsequent structural elucidation of the metabolites using techniques like NMR and mass spectrometry will be essential.

The fluorine atom at the C25 position is expected to influence the metabolic stability of the compound. Research on other fluorinated sterols has shown that fluorination can block sites of metabolism and alter the metabolic profile. nih.gov Therefore, it is important to investigate how the C25-fluoro group affects the rate and pathways of metabolism compared to its non-fluorinated counterparts. Studies on the metabolism of 25-hydroxycholesterol have shown that it can undergo further hydroxylation and side-chain cleavage. jax.org Determining whether this compound undergoes similar or different metabolic transformations will be a key area of investigation. This knowledge will be invaluable for understanding its duration of action and for designing second-generation analogues with improved pharmacological properties.

Q & A

Q. How can structural biology insights improve the design of this compound analogs?

  • Methodological Answer : Solve X-ray co-crystal structures with LXR ligand-binding domains to identify critical hydrogen-bonding residues. Apply fragment-based drug discovery (FBDD) to optimize substituents at C22/C25. Validate functional outcomes via surface plasmon resonance (SPR) binding assays .

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